molecular formula C13H10F6N2O2 B2989693 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide CAS No. 1798018-44-6

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide

Cat. No.: B2989693
CAS No.: 1798018-44-6
M. Wt: 340.225
InChI Key: HIJBKVKSBLSLHP-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is an organofluorine compound These compounds contain fluorine atoms directly bonded to carbon atoms, significantly impacting their chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide typically involves multi-step organic reactions. Here’s a possible synthetic route:

  • Preparation of the Tetrahydroquinoline Derivative: : Start with 1,2,3,4-tetrahydroquinoline, which is reacted with trifluoroacetic anhydride in the presence of a suitable catalyst to yield the trifluoroacetylated intermediate.

  • Acetamide Formation: : The intermediate is then treated with 2,2,2-trifluoroacetic acid chloride in the presence of a base, such as pyridine, to form the final product.

Industrial Production Methods

In industrial settings, the process is optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield while ensuring the purity of the final product. Advanced techniques such as high-throughput screening for catalysts and conditions also play a crucial role.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide can undergo various reactions, including:

  • Substitution Reactions: : Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, particularly on carbon atoms adjacent to the trifluoromethyl groups.

  • Reduction Reactions: : The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.

  • Oxidation Reactions: : The compound can be oxidized to form carboxylic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

  • Substitution: : Sodium hydride (NaH) or other strong bases/nucleophiles

Major Products

The main products of these reactions depend on the conditions and reagents used but can include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is investigated in various fields:

  • Chemistry: : Utilized as a building block for synthesizing more complex fluorinated compounds.

  • Biology: : Studied for its potential role in modulating biological pathways due to its unique structural features.

  • Medicine: : Explored for use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

  • Industry: : Applied in materials science for developing new materials with desired properties.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action is primarily attributed to the unique properties imparted by the trifluoromethyl groups, which influence the molecule’s overall electronegativity and lipophilicity. These features can affect molecular targets and pathways, making it a potent modulator of enzymatic activity and receptor binding.

Comparison with Similar Compounds

Comparing 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide to similar compounds reveals its uniqueness:

  • 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide:

  • N-(trifluoroacetyl)-2,2,2-trifluoroacetamide: : Although similar in functional groups, its structural arrangement differs, affecting its reactivity and use.

  • 2,2,2-Trifluoro-N-[1-(trifluoroacetyl)-4-quinolinyl]acetamide: : Variation in the position of functional groups highlights differences in chemical behavior and application potential.

Each of these similar compounds has distinct properties that make them suitable for specific applications, but the structural complexity of this compound sets it apart.

That about covers it! Anything else you want to know about this compound, or shall we explore another topic?

Properties

IUPAC Name

2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJBKVKSBLSLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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